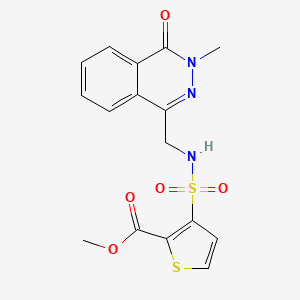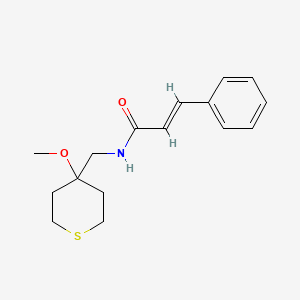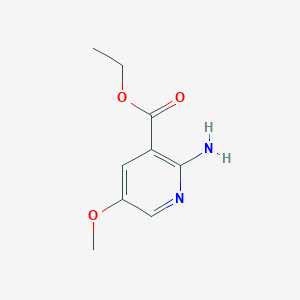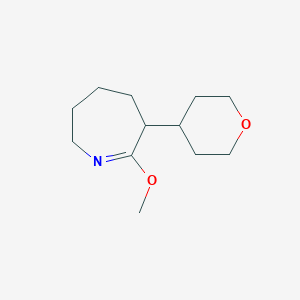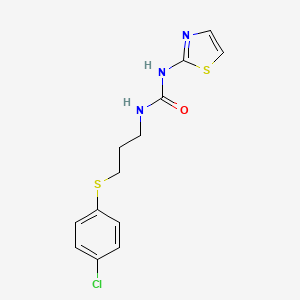
1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with thio, urea, and thiazolyl groups have been reported to exhibit significant biological activities, such as acetylcholinesterase inhibition, anti-cancer properties, and fungicidal activities .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate isocyanates with corresponding amines or other nucleophiles. For instance, the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives was achieved through a structure-based design, indicating a targeted approach to obtain compounds with desired biological activities . Similarly, other urea derivatives were synthesized by reacting acylazides with amines or by the reaction of amines with aroyl isocyanates .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of compounds such as 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one, which crystallizes in the monoclinic system . Although this particular compound is not a urea derivative, the technique is relevant for understanding the molecular arrangement of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives is influenced by the substituents attached to the urea moiety. For example, thiadiazolyl-phenyl-ureas have been found to inhibit energy conservation in respiration and photosynthesis, indicating that these compounds can interact with biological systems in a way that affects fundamental processes such as ATP formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be inferred from their structural features and the results of various characterization techniques. For instance, the presence of chlorophenyl groups can contribute to the lipophilicity of the compounds, which is important for their interaction with biological membranes. The fungicidal activity of a compound like 1-(4-chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea suggests that these compounds can penetrate fungal cells and exert their biological effects . The crystal structure analysis provides insights into the solid-state properties, which can be correlated with their stability and solubility .
科学的研究の応用
Synthesis and Structural Analysis
Novel thiazolyl urea derivatives have been synthesized and structurally characterized, with some showing promising antitumor activities. The synthesis involves the reaction of amino-thiazoles with isocyanates, confirmed through techniques like NMR and X-ray diffraction analysis (Ling et al., 2008).
Antioxidant Activity
A series of thiazole analogues possessing urea, thiourea, and selenourea functionality demonstrated significant in vitro antioxidant activity. The compounds with selenourea functionality, in particular, exhibited potent activity, indicating a new class of antioxidant agents worthy of further investigation (Bhaskara Reddy et al., 2015).
Anti-tumor and Anti-metastasis Properties
Certain derivatives have been found to significantly reduce the number of lung metastases in tumor models, highlighting their potential as anti-metastasis agents. This suggests a promising avenue for cancer therapy research (Xia, 2011).
Anticholinesterase and Antioxidant Activities
Some coumarylthiazole derivatives containing aryl urea/thiourea groups were synthesized and evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory activity. These compounds also showed significant antioxidant activity, pointing towards potential therapeutic applications (Kurt et al., 2015).
Insecticidal Activity and Growth Regulation
The urea derivatives have been evaluated for their insecticidal activity and potential as growth regulators. Their mode of action includes interfering with cuticle deposition in insects, offering a unique approach to pest control (Mulder & Gijswijt, 1973).
Antibacterial and Antifungal Activities
Research into the antibacterial and antifungal activities of thiazole urea derivatives has identified compounds with very good activity against various bacterial and fungal strains. This opens up possibilities for developing new antimicrobial agents (Sujatha et al., 2019).
特性
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS2/c14-10-2-4-11(5-3-10)19-8-1-6-15-12(18)17-13-16-7-9-20-13/h2-5,7,9H,1,6,8H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJZZPGDHPJQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCNC(=O)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)


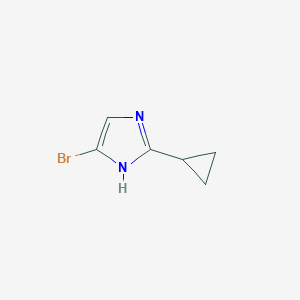
![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)
![2,6-Difluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B2509775.png)


